6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No.: 1251699-22-5
Cat. No.: VC7490382
Molecular Formula: C21H19ClF2N2O3S
Molecular Weight: 452.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251699-22-5 |
|---|---|
| Molecular Formula | C21H19ClF2N2O3S |
| Molecular Weight | 452.9 |
| IUPAC Name | [6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3 |
| Standard InChI Key | QCOOIMYBYSBOBK-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F |
Introduction
1. Introduction to the Compound
The compound "6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione" is a synthetic organic molecule that belongs to the benzothiazine family. This class of compounds often exhibits diverse biological activities due to their unique structural framework, which includes a benzothiazine core fused with additional functional groups.
2. Structural Features
The compound's structure can be broken down into several key components:
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Benzothiazine Core: The 1λ⁶,4-benzothiazine moiety forms the backbone of the molecule. Benzothiazines are known for their sulfur-containing heterocyclic structure.
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Chlorine Substitution: The presence of a chlorine atom at position 6 enhances the compound's lipophilicity and may influence its binding affinity to biological targets.
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Difluorophenyl Group: The 3,5-difluorophenyl substitution contributes to electronic properties and potential interactions with hydrophobic pockets of enzymes or receptors.
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Piperidine Carbonyl Substitution: The 4-methylpiperidine group adds steric bulk and basicity, which may improve solubility or receptor binding.
3. Potential Applications
Compounds with similar structures have been studied for various applications:
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Pharmacological Activity:
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Benzothiazines are often investigated for anti-inflammatory, analgesic, and antimicrobial properties.
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The difluorophenyl group suggests potential activity in modulating enzyme or receptor interactions due to its electron-withdrawing properties.
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Drug Development:
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The piperidine moiety is commonly found in drug candidates due to its role in improving pharmacokinetics and bioavailability.
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Chemical Research:
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The compound's unique combination of functional groups makes it a candidate for studying structure-activity relationships (SAR).
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4. Synthesis and Characterization
While specific synthetic pathways for this compound are not provided in the results, general methods for synthesizing benzothiazines include:
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Cyclization Reactions: Starting from substituted anilines and thiocarbonyl derivatives.
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Functional Group Modifications: Introducing halogens (e.g., chlorine) or fluorinated phenyl groups through electrophilic aromatic substitution or coupling reactions.
Characterization techniques typically used include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifying chemical shifts of protons and carbons in functional groups. |
| Mass Spectrometry | Determining molecular weight and fragmentation patterns. |
| X-ray Crystallography | Confirming molecular geometry and bond lengths. |
| IR Spectroscopy | Identifying specific functional groups through characteristic vibrations. |
5. Limitations and Future Research
While this compound's structure suggests promising applications, further research is needed to:
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Establish its biological activity through in vitro and in vivo assays.
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Investigate its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Explore potential toxicological effects.
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